molecular formula C15H22ClNO3S B2638801 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide CAS No. 2411263-37-9

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide

Cat. No.: B2638801
CAS No.: 2411263-37-9
M. Wt: 331.86
InChI Key: AOQJKIDOANKFSL-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is an organic compound with a complex structure that includes a chloro group, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
  • 3-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide

Uniqueness

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-5-13(17-15(18)12(4)16)9-21(19,20)14-7-6-10(2)11(3)8-14/h6-8,12-13H,5,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQJKIDOANKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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